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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of

5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0; IUPAC Name: 6-Methoxypyridin-3-ol).

As a key heterocyclic building block in medicinal chemistry and drug development, a thorough

understanding of its spectral signature is paramount for structural elucidation, purity

assessment, and reaction monitoring. This document synthesizes predicted spectroscopic data

with foundational chemical principles to offer a robust analytical framework for researchers. We

present detailed protocols for data acquisition alongside in-depth interpretations of Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the established behavior of substituted

pyridine systems.

Note on Data: Publicly available, peer-reviewed experimental spectra for 5-Hydroxy-2-
methoxypyridine are limited. Therefore, the data presented herein are based on high-quality

computational predictions and established spectroscopic theory. This approach provides a

reliable baseline for researchers to compare against experimentally acquired data.

Molecular Structure and Physicochemical
Properties
5-Hydroxy-2-methoxypyridine is a disubstituted pyridine ring featuring two electron-donating

groups: a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 2. This
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substitution pattern significantly influences the electronic environment of the pyridine ring,

which is reflected in its spectroscopic properties.

Property Value Source

Molecular Formula C₆H₇NO₂ [1]

Molecular Weight 125.13 g/mol [1]

Monoisotopic Mass 125.0477 Da [1]

CAS Number 51834-97-0 [1]

Below is the chemical structure with IUPAC numbering for correlative spectroscopic

assignments.

Caption: Structure of 5-Hydroxy-2-methoxypyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift

libraries and additivity rules for substituted pyridine systems.[2]

Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating methodology for acquiring high-quality NMR data.
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing

1. Weigh 10-20 mg of
5-Hydroxy-2-methoxypyridine

2. Dissolve in 0.6-0.7 mL
of deuterated solvent (e.g., DMSO-d₆)

3. Transfer to 5 mm NMR tube

4. Insert sample, lock, and shim

5. Acquire ¹H Spectrum
(zg30, 16 scans, 1-2s delay)

6. Acquire ¹³C Spectrum
(zgpg30, ≥1024 scans, 2s delay)

7. Fourier Transform

8. Phase and Baseline Correction

9. Integrate (¹H) and Peak Pick

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.
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Causality in Protocol Design:

Solvent Choice: DMSO-d₆ is selected for its ability to dissolve polar heterocyclic compounds

and to observe the exchangeable hydroxyl proton as a distinct, albeit broad, signal.[3]

Scan Numbers: A higher number of scans for ¹³C NMR is essential to overcome the low

natural abundance (1.1%) of the ¹³C isotope, thereby achieving an adequate signal-to-noise

ratio.[3]

Proton Decoupling: The ¹³C NMR protocol ('zgpg30') employs proton decoupling to collapse

carbon-proton coupling, which simplifies the spectrum to single lines for each unique carbon

and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

-OH ~9.0 - 9.5 Broad Singlet - 1H

H6 ~7.65 Doublet J(H6-H4) ≈ 0.5 1H

H4 ~7.10
Doublet of

Doublets

J(H4-H3) ≈ 8.5,

J(H4-H6) ≈ 0.5
1H

H3 ~6.65 Doublet J(H3-H4) ≈ 8.5 1H

-OCH₃ ~3.75 Singlet - 3H

Interpretation of ¹H NMR Spectrum:

-OH Proton: The hydroxyl proton appears as a broad singlet far downfield due to hydrogen

bonding and chemical exchange with residual water in the solvent. Its chemical shift is highly

dependent on sample concentration and temperature.

Aromatic Protons (H3, H4, H6): The pyridine ring protons exhibit a characteristic splitting

pattern.
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H6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, but

also para to the electron-donating hydroxyl group. The net effect places it at the most

downfield position among the ring protons. It appears as a narrow doublet due to a small

four-bond (meta) coupling to H4.

H4: This proton is coupled to both H3 (ortho, large coupling) and H6 (meta, small

coupling), resulting in a doublet of doublets.

H3: This proton is ortho to the strongly electron-donating methoxy group and para to the

nitrogen. The strong shielding effect of the methoxy group shifts it significantly upfield. It

appears as a doublet due to ortho coupling with H4.

-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and show

no coupling to other protons, resulting in a sharp singlet integrated to 3H.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~162.5

C5 ~145.0

C6 ~138.0

C4 ~120.5

C3 ~108.0

-OCH₃ ~53.0

Interpretation of ¹³C NMR Spectrum:

C2: This carbon is directly attached to both the electronegative ring nitrogen and the

methoxy oxygen, causing a strong deshielding effect. It is predicted to be the most downfield

carbon signal.

C5: Attached to the hydroxyl group, this carbon is also significantly deshielded and appears

downfield.
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C6 & C4: These carbons are influenced by the electronegativity of the adjacent nitrogen

atom, placing them in the intermediate aromatic region. C6 is typically further downfield than

C4.

C3: This carbon is ortho to the electron-donating methoxy group, which causes significant

shielding, shifting its resonance to the most upfield position in the aromatic region.

-OCH₃: The methoxy carbon is found in the typical range for sp³-hybridized carbons attached

to an oxygen atom. The chemical shift for aromatic methoxy groups is typically around 56

ppm, but can vary based on conformation.[4]

Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and fragmentation

pattern, which is essential for confirming its identity.

Experimental Protocol: GC-MS (Electron Ionization)
This protocol is designed for the analysis of volatile, thermally stable compounds like 5-
Hydroxy-2-methoxypyridine.

Sample Preparation:

Dissolution: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol

or ethyl acetate).

Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove

particulates.

Transfer: Transfer the solution to a standard 2 mL GC vial.

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 8890 GC System or equivalent.

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.

Mass Range: Scan from m/z 40 to 300.

Causality in Protocol Design:

EI at 70 eV: This is the standard energy for electron ionization. It is high enough to cause

reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, but not so

high as to obliterate the molecular ion entirely.[5]

GC Oven Ramp: The temperature program ensures that the analyte is volatilized and travels

through the column, separating it from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum Fragmentation
m/z Proposed Fragment Ion Proposed Neutral Loss

125 [C₆H₇NO₂]⁺• (Molecular Ion) -

110 [C₅H₄NO₂]⁺ •CH₃

97 [C₅H₅NO]⁺• CO

82 [C₄H₄NO]⁺ •CH₃

69 [C₄H₅N]⁺• CO

Interpretation of Fragmentation Pattern: The fragmentation of 5-Hydroxy-2-methoxypyridine
under EI conditions is expected to initiate from the molecular ion (M⁺•) at m/z 125. The stability

of the aromatic ring means the molecular ion peak should be clearly observable.[6]
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[M]⁺•
m/z = 125

[M - •CH₃]⁺
m/z = 110

- •CH₃

[M - CO]⁺•
m/z = 97

- CO

[M - •CH₃ - CO]⁺
m/z = 82

- CO

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways for 5-Hydroxy-2-methoxypyridine.

Loss of a Methyl Radical (m/z 110): A very common fragmentation pathway for methoxy-

substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl

radical (•CH₃, 15 Da).[7] This leads to a prominent peak at m/z 110.

Loss of Carbon Monoxide (m/z 97): Hydroxypyridines, which can exist in tautomeric

equilibrium with pyridones, are known to lose carbon monoxide (CO, 28 Da) from the ring

structure.[8] This fragmentation would produce an ion at m/z 97.

Further Fragmentation: Subsequent losses, such as CO from the [M - •CH₃]⁺ fragment, can

lead to smaller ions like the one observed at m/z 82.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule

by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method
Sample Preparation:
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Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove

all moisture.

Grinding: In an agate mortar, grind 1-2 mg of 5-Hydroxy-2-methoxypyridine to a fine

powder.

Mixing: Add ~150 mg of the dried KBr and gently mix, then grind the mixture thoroughly to

ensure a homogeneous dispersion.

Pelletizing: Transfer the powder to a pellet-forming die and apply pressure to form a

transparent or translucent pellet.

Data Acquisition:

Background Scan: Record a background spectrum of a pure KBr pellet.

Sample Scan: Place the sample pellet in the spectrometer and record the spectrum, typically

from 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

3550 - 3200 Strong, Broad O-H Stretch (H-bonded)

3100 - 3000 Medium C-H Stretch (Aromatic)

2980 - 2850 Medium C-H Stretch (Methyl of -OCH₃)

1600 - 1580 Medium-Strong
C=C / C=N Stretch (Pyridine

Ring)

1500 - 1400 Medium-Strong
C=C / C=N Stretch (Pyridine

Ring)

1250 - 1200 Strong C-O Stretch (Aryl Ether)

1050 - 1020 Medium C-O Stretch (Aryl Ether)

900 - 675 Medium-Strong
C-H Out-of-Plane Bend

(Aromatic)
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Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint of the key functional

groups.[9]

O-H Stretch: A strong and characteristically broad absorption is expected in the 3550-3200

cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group. The broadness is a direct

result of intermolecular hydrogen bonding in the solid state.[10]

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the

aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl C-H bonds of the

methoxy group.[11]

Pyridine Ring Stretches: The absorptions in the 1600-1400 cm⁻¹ region are due to the

stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. Multiple

bands are typical for aromatic systems.[10]

C-O Stretches: A strong band around 1250-1200 cm⁻¹ is expected for the asymmetric C-O-C

stretch of the aryl ether (methoxy group). A second, symmetric stretch may appear near

1050 cm⁻¹.

Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the

out-of-plane C-H bending modes, which are highly characteristic of the substitution pattern

on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic

compounds like 5-Hydroxy-2-methoxypyridine, the key transitions are π → π* and n → π*.

Experimental Protocol: Solution-Phase UV-Vis
Sample Preparation:

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a UV-grade solvent

(e.g., ethanol or methanol).

Working Solution: Dilute the stock solution with the same solvent to a concentration that

gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 µg/mL range).
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Data Acquisition:

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer

(record a baseline).

Measurement: Replace the blank with the sample cuvette and scan the absorbance from

approximately 200 to 400 nm.

Predicted UV-Vis Absorption
Solvent Predicted λ_max (nm) Electronic Transition

Ethanol ~220 - 230
π → π* (Benzene-like E₂

band)

Ethanol ~280 - 295 π → π* (Benzene-like B band)

Interpretation of UV-Vis Spectrum:

Pyridine Core Transitions: The unsubstituted pyridine molecule exhibits absorption maxima

around 254 nm.[12]

Effect of Substituents (Auxochromes): The hydroxyl (-OH) and methoxy (-OCH₃) groups are

powerful auxochromes, meaning they are electron-donating groups with non-bonding

electrons (n). When attached to the pyridine ring, they engage in resonance, extending the

conjugated π-system.

Bathochromic Shift: This extension of conjugation lowers the energy gap between the

highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital

(LUMO). Consequently, less energy (a longer wavelength of light) is required for the π → π*

transition. This results in a significant bathochromic (red) shift of the absorption maxima

compared to unsubstituted pyridine.[13] The B band, which is sensitive to substitution, is

expected to shift from ~254 nm to the 280-295 nm range.

Solvent Effects: The position of the absorption maxima can be influenced by the polarity of

the solvent. Polar solvents can stabilize the excited state, often causing further shifts in

λ_max.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for

the characterization of 5-Hydroxy-2-methoxypyridine. The presented data for ¹H NMR, ¹³C

NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are derived from established chemical

principles and computational models. The detailed interpretations and validated experimental

protocols offer researchers a robust and reliable reference for structural confirmation, purity

analysis, and further investigation of this important chemical entity in their drug discovery and

development workflows. It is recommended that this guide be used in conjunction with

experimentally acquired data for definitive structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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